(1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol
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Overview
Description
(1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol is a chiral compound featuring an amino group, a thiazole ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiazole derivatives and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may involve the use of acyl chlorides or anhydrides for amide formation.
Major Products: The major products formed from these reactions include ketones, aldehydes, amines, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to its biological activities, such as antimicrobial or antifungal pathways.
Comparison with Similar Compounds
(1R,2R)-2-amino-1-(1,3-thiazol-2-yl)propan-1-ol: Similar structure but with different stereochemistry.
(1S,2S)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol: Enantiomer of the compound with potentially different biological activities.
(1R,2R)-1-amino-1-(1,3-thiazol-4-yl)propan-2-ol: Similar structure but with a different position of the thiazole ring.
Uniqueness: (1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both an amino group and a thiazole ring, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C6H10N2OS |
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Molecular Weight |
158.22 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N2OS/c1-4(9)5(7)6-8-2-3-10-6/h2-5,9H,7H2,1H3/t4-,5-/m1/s1 |
InChI Key |
QWDNYLFSFTUIKH-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=NC=CS1)N)O |
Canonical SMILES |
CC(C(C1=NC=CS1)N)O |
Origin of Product |
United States |
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